6-Butyl-2-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
6-butyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H19N/c1-2-3-4-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
UXFZGCGSEKENEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2(C1)CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for Azaspiro 3.3 Heptanes and Their Functionalized Derivatives
Established Synthetic Routes for Azaspiro[3.3]heptane Core Construction
The creation of the azaspiro[3.3]heptane core, a conformationally rigid scaffold, is a topic of significant interest in synthetic chemistry. acs.org This structure is considered a valuable surrogate for piperidine (B6355638) and related ring systems in drug discovery. acs.orgacs.org Researchers have developed several robust synthetic pathways, which can be broadly categorized into cycloaddition reactions and stepwise ring-forming strategies.
[2+2] Cycloaddition Approaches
[2+2] cycloaddition reactions represent a powerful and convergent method for assembling the strained four-membered rings of the azaspiro[3.3]heptane system.
A key strategy for the synthesis of the isomeric 1-azaspiro[3.3]heptane system involves a thermal [2+2] cycloaddition as the cornerstone of the reaction sequence. nih.govscienceopen.com In this approach, an endocyclic alkene is reacted with an isocyanate, such as chlorosulfonyl isocyanate (Graf's isocyanate, ClO₂S-NCO), to generate a spirocyclic β-lactam intermediate. nih.govresearchgate.netacs.orgresearchgate.net Subsequent reduction of this β-lactam ring, typically using a reducing agent like alane, yields the desired 1-azaspiro[3.3]heptane core. nih.govresearchgate.netresearchgate.net This methodology has proven effective for producing monosubstituted 1-azaspiro[3.3]heptanes on a significant scale and has been used to create novel analogues of existing drugs, such as the anesthetic bupivacaine. researchgate.netacs.org
The reaction proceeds smoothly with an exocyclic alkene, such as one prepared via a Wittig olefination, reacting with Graf's isocyanate to afford the spirocyclic lactam, which can then be reduced to the final product on a large scale. rsc.org
Table 1: Thermal [2+2] Cycloaddition for 1-Azaspiro[3.3]heptane Synthesis
| Reactant 1 | Reactant 2 | Intermediate | Final Product | Key Features | Citations |
|---|
A more direct and concise route to the 2-azaspiro[3.3]heptane core utilizes a [2+2] cycloaddition between dichloroketene (B1203229) and an azetidine (B1206935) olefin. acs.orgresearchgate.net This strategy was successfully employed to synthesize tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key bifunctional intermediate. acs.orgnih.gov The synthesis begins with the Wittig olefination of N-Boc-azetidin-3-one to produce the required azetidine olefin, tert-butyl 3-methyleneazetidine-1-carboxylate. acs.org
Initial attempts to generate dichloroketene from dichloroacetyl chloride and triethylamine (B128534) for the cycloaddition were not successful. acs.org However, the use of zinc powder for the in situ generation of dichloroketene proved effective, leading to the desired spirocyclobutanone product. researchgate.net This concise, three-step route, starting from N-Boc-azetidin-3-one, has been successfully scaled up to produce significant quantities of the target compound. acs.org
Ring-Forming Strategies from Diverse Precursors
Stepwise construction offers an alternative to cycloaddition, providing access to different intermediates and substitution patterns.
An alternative, though longer, synthetic route to the 2-azaspiro[3.3]heptane framework begins with readily available 1,3-dibromopropane (B121459) derivatives, which can be sourced from inexpensive epibromohydrin. acs.orgresearchgate.netcsic.es This method involves the initial construction of the cyclobutane (B1203170) ring, followed by the formation of the azetidine ring. researchgate.net
In a typical sequence, a 1,3-dibromopropane derivative is condensed with ethyl cyanoacetate (B8463686) to form a cyanoester cyclobutane. researchgate.net This intermediate undergoes a series of transformations, including reduction of the cyano group to a primary amine. This amine then spontaneously displaces a tosyl group in an intramolecular fashion to close the azetidine ring, forming the azaspiro[3.3]heptane derivative. researchgate.net This multi-step process ultimately leads to intermediates like 6-(benzyloxy)-2-azaspiro[3.3]heptane, which can be further oxidized to the corresponding 6-oxo derivative. acs.orgacs.org This sequential route provides valuable, orthogonally protected intermediates useful for further diversification. acs.org
Ring-closing metathesis (RCM) is a powerful and versatile strategy for the synthesis of cyclic and spirocyclic systems, including those containing a piperidine ring. whiterose.ac.uk For the construction of bridged 2-azetidinones, RCM has been successfully applied to alkenyl 2-azetidinone precursors to form the bicyclic structure in high yields. csic.es
In the context of spiropiperidines, RCM has been used to form the heterocyclic ring. For instance, a diene precursor, prepared by the sequential addition of allylamine (B125299) and an allyl Grignard reagent to a ketone, can undergo RCM using a Grubbs catalyst to form the spiropiperidine core, which is subsequently hydrogenated. whiterose.ac.uk Another approach involves the synthesis of a spiropiperidine-3,3'-oxindole scaffold, where an N-allylated oxindole (B195798) derivative undergoes RCM to form the 2-spiropiperidine ring in high yield. whiterose.ac.uk While not explicitly detailed for 6-butyl-2-azaspiro[3.3]heptane starting from a lactam, the RCM methodology represents a viable and established strategy for constructing such spirocyclic amine frameworks. whiterose.ac.ukcsic.es
Oxidative Amidation of Phenols
The oxidative amidation of phenols presents a potential, though less direct, pathway toward precursors for azaspiro[3.3]heptane synthesis. This method typically involves the oxidation of a phenol (B47542) in the presence of an amine or amide, leading to the formation of a nitrogen-containing dienone. nih.gov While not a direct route to the spirocyclic system, the resulting products can serve as valuable intermediates.
A notable method for bimolecular oxidative amidation of phenols involves treatment with iodobenzene (B50100) diacetate (DIB) in a mixture of hexafluoro-2-propanol and acetonitrile. nih.gov This process yields 4-aza-substituted dienones. nih.gov These dienones, with their conjugated system and nitrogen functionality, could theoretically be elaborated into more complex structures, including those containing the azetidine ring necessary for an azaspiro[3.3]heptane framework, through subsequent reduction and cyclization steps. However, direct application of this methodology to the synthesis of this compound is not prominently documented in the reviewed literature.
Further research has explored the use of copper-metal-organic frameworks (Cu-MOFs) as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes with amines, offering a mild and efficient route to a wide variety of amides. rsc.org While this specific application is on aldehydes, the principle of catalyzed oxidative amidation highlights a developing area of synthetic chemistry that could potentially be adapted for phenol-based routes to azaspirocycle precursors.
Ring Expansion Sequences, Including Aziridine (B145994) Fragmentation (Homo-Brook Transposition)
Ring expansion strategies provide another avenue for the synthesis of the azetidine ring within the azaspiro[3.3]heptane core. These methods often start with smaller, more readily accessible ring systems, such as aziridines. Due to their high ring strain, aziridines are prone to ring-opening and subsequent expansion reactions. sioc-journal.cn
One such strategy involves the fragmentation of aziridines, which can be conceptually linked to processes like the homo-Brook transposition. While the classical homo-Brook rearrangement involves the migration of a silicon group, analogous principles can be applied to nitrogen-containing systems. The fragmentation of an appropriately substituted aziridine could generate a reactive intermediate that cyclizes to form a four-membered azetidine ring.
The synthesis of aziridines from 1,2-amino alcohols can be achieved efficiently, and these can then undergo ring-opening with various nucleophiles or ring expansion. organic-chemistry.org For instance, Lewis acid-promoted reactions of aziridines with nitriles can lead to the formation of imidazolines, demonstrating the utility of aziridines in building larger heterocyclic structures. organic-chemistry.org While a direct, one-step ring expansion from a simple aziridine to a substituted azaspiro[3.3]heptane is not a standard procedure, multi-step sequences involving aziridine intermediates are plausible. These sequences could involve the opening of the aziridine ring, introduction of the necessary carbon framework, and subsequent cyclization to form the desired spirocyclic system.
Palladium-Catalyzed Cyclization Approaches for Nitrogen Heterocycles
Palladium-catalyzed reactions are powerful tools for the construction of nitrogen-containing heterocycles. nih.gov The aza-Wacker-type cyclization, for example, allows for the intramolecular oxidative amination of olefins to form cyclic amines. nih.gov This type of reaction has been successfully employed to synthesize a variety of nitrogen heterocycles, including those with conformational restrictions.
Specifically, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed to access aza[3.1.0]bicycles. nih.gov This transformation proceeds through a nucleopalladation of the olefin, followed by the formation of a new carbon-nitrogen bond. nih.gov While this example leads to a different bicyclic system, the underlying principles are highly relevant to the synthesis of azaspiro[3.3]heptanes. An appropriately designed acyclic precursor containing an amine and a suitable tether with a reactive group could undergo a palladium-catalyzed intramolecular cyclization to form the azetidine ring of the spirocycle.
The versatility of palladium catalysis allows for the use of various nitrogen sources, including amines, carbamates, and amides. nih.gov This flexibility is crucial for accessing a wide range of functionalized azaspiro[3.3]heptanes. For instance, a scalable synthesis of 2,6-diazaspiro[3.3]heptane building blocks has been reported, which are then utilized in palladium-catalyzed aryl amination reactions. researchgate.net This demonstrates the synergy between the synthesis of the core spirocycle and its subsequent functionalization using palladium catalysis.
Advanced Synthetic Methodologies and Innovations for Azaspiro[3.3]heptanes
Recent years have witnessed the development of highly innovative synthetic methods that provide more efficient and modular access to complex azaspiro[3.3]heptane derivatives. These advanced techniques often leverage novel catalytic systems and reaction pathways.
Visible Light-Mediated Energy Transfer Catalysis for Intermolecular Coupling Reactions
Visible light photocatalysis has emerged as a powerful strategy for the synthesis of strained ring systems, including azetidines. escholarship.org This approach utilizes a photocatalyst that, upon irradiation with visible light, can promote reactions through an energy transfer mechanism. This has been particularly effective for [2+2] cycloaddition reactions to form four-membered rings. researchgate.net
The synthesis of highly functionalized azetidines from readily available precursors can be achieved through intermolecular [2+2] photocycloadditions. researchgate.net This method is characterized by its operational simplicity and mild reaction conditions. researchgate.net Specifically, the triplet excited state of 2-isoxazoline-3-carboxylates can be engaged in intermolecular coupling reactions with alkenes under visible light irradiation, providing access to unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes. rsc.orgrsc.org These products can serve as precursors to azaspiro compounds. rsc.orgrsc.org This visible light-mediated protocol has the potential to provide access to important spirocyclic compounds for drug discovery. rsc.org
This technology has also been applied in the context of DNA-encoded library (DEL) synthesis, demonstrating its utility for creating large and diverse collections of molecules for drug discovery. rsc.orgrsc.org The on-DNA synthesis of 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization provides access to an unexplored library of azaspiro compounds. rsc.orgrsc.org
Construction of Quaternary Carbon Centers via Titanacyclobutanes
A significant challenge in the synthesis of azaspiro[3.3]heptanes is the construction of the central all-carbon quaternary center. chemrxiv.org A novel and efficient strategy to address this challenge utilizes titanacyclobutane intermediates. chemrxiv.orgchemrxiv.org This approach allows for the construction of functionalized all-carbon quaternary centers directly from ketones. chemrxiv.orgresearchgate.net
The methodology involves the generation of titanacyclobutanes from ketones or alkenes. researchgate.net Halogenation of these organotitanium species produces functionalized alkyl dihalides, which can then be cyclized with amines to afford azetidine building blocks. researchgate.net This strategy streamlines the synthesis of a wide variety of azaspiro[3.n]alkanes, which have emerged as valuable three-dimensional building blocks for drug discovery. chemrxiv.orgchemrxiv.org This method provides a more modular and concise entry point to azaspiro[3.n]alkanes compared to previous routes that often required many steps and started from a pre-existing quaternary carbon fragment. researchgate.netchemrxiv.org
This titanacyclobutane-based methodology has been shown to be effective for the synthesis of various azaspiro[3.3]heptane derivatives, expediting the diversification of these scaffolds. chemrxiv.org
Modular Synthesis of Highly Functionalized Azaspiro[3.3]heptanes
The development of modular synthetic routes is crucial for accessing a wide range of functionalized azaspiro[3.3]heptanes for applications in medicinal chemistry. acs.org Several strategies have been developed to allow for the late-stage functionalization of the azaspiro[3.3]heptane core.
One approach involves the synthesis of bifunctional azaspiro[3.3]heptane intermediates that can be selectively derivatized at different positions. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized through scalable routes and serves as a versatile intermediate. nih.govacs.orgacs.org This compound allows for selective modifications on both the azetidine and cyclobutane rings. nih.gov
Another modular approach involves the synthesis of azaspiro[3.3]heptanes with multiple "exit vectors" for further derivatization. acs.orgacs.org Expedient synthetic routes have been developed to access these novel modules, which are expected to be significant in drug discovery and design. acs.orgnih.gov These routes often start from substituted azetidines and build the second ring through cyclization. acs.org For instance, N-benzhydryl-protected azetidin-3-one (B1332698) can be reacted with a lithium enolate, followed by reduction and cyclization to afford a functionalized 1-oxa-6-azaspiro[3.3]heptane. acs.org These highly functionalized building blocks provide access to underexplored regions of chemical space. sigmaaldrich.com
Synthesis of Specific Functionalized Azaspiro[3.3]heptane Derivatives
The rigid three-dimensional structure of the azaspiro[3.3]heptane scaffold has made it a valuable building block in medicinal chemistry and materials science. researchgate.netresearchgate.net To explore its full potential, a variety of synthetic methodologies have been developed to introduce diverse functional groups onto the core structure. These functionalized derivatives serve as versatile intermediates for creating more complex molecules. This section details the synthetic strategies for introducing oxo, fluoro, carboxylic acid, and sulfonate salt functionalities onto the azaspiro[3.3]heptane framework.
Oxo-Functionalized Derivatives
The introduction of a ketone group provides a key handle for further chemical modifications. The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a well-documented example, with several scalable routes developed for its preparation. nih.govbiosynth.com
A second, more concise approach utilizes a [2+2] cycloaddition reaction. acs.orgacs.org This method involves the reaction of an N-Boc-3-methyleneazetidine with dichloroketene, generated in situ. acs.org This cycloaddition provides rapid and scalable access to the target compound in just three steps from the readily available, though more expensive, N-Boc-azetidin-3-one. acs.org This route has been successfully executed on a 100-gram scale. acs.org Another reported method starts from a different precursor and involves cyclization with o-nitrobenzenesulfonamide, reaction with thiophenol, and subsequent ketone generation under acidic conditions, achieving a total yield of 41%. google.com
Additionally, methods for the synthesis of 5-oxo-2-azaspiro[3.3]heptanes have been developed, including a practical one-pot synthesis that allows for subsequent conversions into other functionalized derivatives. nih.gov
Table 1: Selected Synthetic Routes to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
| Starting Material | Key Steps | Overall Yield | Reference |
| Epibromohydrin | Stepwise cyclobutane and azetidine ring formation; Oxidation of alcohol intermediate | 19% (8 steps) | acs.orgacs.org |
| N-Boc-azetidin-3-one | Wittig reaction; [2+2] cycloaddition with dichloroketene | 21% (3 steps) | acs.orgacs.org |
| Compound (14) (as per patent) | Reduction, Ts protection, Cyclization, Thiophenol reaction, Ketone generation | 41% | google.com |
Fluoro-Functionalized Derivatives
Fluorine-containing substituents are highly sought after in drug design to enhance properties like metabolic stability and binding affinity. thieme-connect.com Consequently, practical methods for producing fluorinated 2-azaspiro[3.3]heptane scaffolds have been established. thieme-connect.comcolab.ws
A common strategy for introducing fluorine involves deoxofluorination of a corresponding ketone precursor. For instance, the synthesis of a gem-difluoro derivative, N-tosyl-6,6-difluoro-2-azaspiro[3.3]heptane, is achieved through the deoxofluorination of N-tosyl-6-oxo-2-azaspiro[3.3]heptane using reagents like MorphDAST. thieme-connect.com The protective tosyl group can then be removed to yield the free amine. thieme-connect.com
Another approach involves nucleophilic substitution on a hydroxyl group. The synthesis of a monofluoro derivative starts with the reduction of a protected amino ketone to an amino alcohol. The fluorine is then introduced via nucleophilic substitution of the corresponding mesylate, though this reaction can be accompanied by elimination byproducts. thieme-connect.com Convergent synthetic routes using fluorinated building blocks, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, have also been proposed.
A scalable, protecting-group-free route has been developed for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. acs.orgnih.gov This efficient two-step process involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). acs.orgnih.gov This method was demonstrated at a 100-gram scale with an isolated yield of 87%. nih.gov
Table 2: Synthesis of Fluorinated Azaspiro[3.3]heptane Derivatives
| Precursor | Reagent(s) | Product | Key Transformation | Reference |
| N-tosyl-6-oxo-2-azaspiro[3.3]heptane | MorphDAST | N-tosyl-6,6-difluoro-2-azaspiro[3.3]heptane | Deoxofluorination | thieme-connect.com |
| N-tosyl-6-hydroxy-2-azaspiro[3.3]heptane | Mesyl chloride, then fluoride (B91410) source | N-tosyl-6-fluoro-2-azaspiro[3.3]heptane | Nucleophilic Substitution | thieme-connect.com |
| 2-fluoro-4-nitroaniline & BBMO | NaOH | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Hydroxide-facilitated alkylation | acs.orgnih.gov |
Carboxylic Acid Functionalized Derivatives
The incorporation of a carboxylic acid group provides a crucial attachment point for peptide coupling and other functionalizations. Syntheses of derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been reported, showcasing their utility as bioisosteres of pipecolic acid. univ.kiev.ua
A typical synthetic sequence starts with the diester, 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate. univ.kiev.ua This precursor is reduced using a reagent like lithium aluminum hydride (LiAlH4) to afford the corresponding hydroxymethyl derivative, tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate. univ.kiev.uaresearchgate.net Subsequent oxidation of this primary alcohol, for example using Dess-Martin periodinane, yields the corresponding aldehyde. univ.kiev.ua Further oxidation provides the desired carboxylic acid. These transformations have been successfully scaled up to produce multigram quantities of the final products. univ.kiev.uaresearchgate.net
Table 3: Synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic Acid Derivatives
| Precursor | Key Steps | Intermediate Product | Final Product | Reference |
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | 1. Reduction (LiAlH4) | tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate | N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid | univ.kiev.uaresearchgate.net |
| 2. Oxidation (e.g., DMP) | ||||
| 3. Further Oxidation |
Sulfonate Salt Derivatives
While many azaspiro[3.3]heptanes are isolated as free bases or oxalate (B1200264) salts, the formation of sulfonate salts has been shown to yield products with improved properties, such as enhanced thermal stability and better solubility. thieme-connect.comthieme.de This is particularly relevant for the related 2-oxa-6-azaspiro[3.3]heptane, which is a valuable surrogate for morpholine (B109124). thieme.dethieme-connect.com
The synthesis often begins with the preparation of the free base of the azaspiro[3.3]heptane. For example, N-benzyl-2-oxa-6-azaspiro[3.3]heptane can be prepared and then deprotected via hydrogenolysis to yield the free amine. thieme-connect.com This free base is then treated with a sulfonic acid to form the corresponding salt. thieme-connect.comthieme.de A study comparing various acids found that while oxalic acid produced a precipitate, others like p-toluenesulfonic acid (PTSA) also formed stable salts. thieme.de The preparation of 2-oxa-6-azaspiro[3.3]heptane hemi-naphthalene-1,5-disulfonate salt has been successfully scaled up, starting from 200g of tribromopentaerythritol, yielding the final salt in 84% yield. thieme-connect.com These sulfonate salts, particularly the PTSA salt, have been shown to allow for a wider range of subsequent reaction conditions compared to the oxalate salt. thieme-connect.com
Table 4: Comparison of 2-Oxa-6-azaspiro[3.3]heptane Salts
| Acid Used for Salt Formation | Isolated Form | Key Properties | Reference |
| Oxalic Acid | Hemioxalate salt | Benchmark, but can have scalability and filtration issues | thieme.de |
| Acetic Acid | Acetate salt | Better yield than oxalate on 100g scale, composition easily determined by NMR | thieme-connect.com |
| p-Toluenesulfonic acid (PTSA) | p-Toluenesulfonate salt | Stable, crystalline, soluble product; allows for wider range of reaction conditions | thieme-connect.comthieme.dethieme-connect.com |
| Naphthalene-1,5-disulfonic acid | Hemi-naphthalene-1,5-disulfonate salt | Scalable preparation, isolated in high yield and purity | thieme-connect.com |
Chemical Reactivity and Transformation Studies of the Azaspiro 3.3 Heptane Core
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the 2-azaspiro[3.3]heptane ring makes it a nucleophilic center, susceptible to a range of reactions including oxidation, alkylation, acylation, and nucleophilic substitution.
Oxidation Reactions Leading to N-Oxides
The nitrogen atom in the 2-azaspiro[3.3]heptane framework can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines and introduces a new functional group that can alter the electronic properties and steric environment of the molecule. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can serve as an intermediate in further synthetic manipulations. While specific studies on the oxidation of 6-Butyl-2-azaspiro[3.3]heptane are not detailed in the provided search results, the general reactivity of the 2-azaspiro[3.3]heptane core suggests that this transformation is feasible.
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen atom readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents onto the azetidine (B1206935) ring, thereby modifying the compound's properties for various applications.
N-Alkylation involves the reaction of the secondary amine of the 2-azaspiro[3.3]heptane core with an alkyl halide or another suitable alkylating agent. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.
N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride, to form an amide. A common protecting group strategy involves the use of di-tert-butyl dicarbonate (Boc anhydride) to install a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This N-Boc protected intermediate, such as N-Boc-2-azaspiro[3.3]heptan-6-one, is a key intermediate in the synthesis of various derivatives. researchgate.net
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH3I) | N-Alkyl-2-azaspiro[3.3]heptane |
| N-Acylation | Acid Chloride (e.g., CH3COCl) | N-Acyl-2-azaspiro[3.3]heptane |
| N-Boc Protection | Boc Anhydride | N-Boc-2-azaspiro[3.3]heptane |
Nucleophilic Substitution Reactions
The nitrogen atom of the 2-azaspiro[3.3]heptane ring can act as a nucleophile in various substitution reactions. nih.gov In the context of building more complex molecules, derivatives of this compound, such as those bearing a leaving group on the carbon skeleton, can undergo intramolecular nucleophilic substitution where the nitrogen atom displaces the leaving group to form bicyclic structures.
Furthermore, the nitrogen can participate in nucleophilic aromatic substitution (SNA) reactions. masterorganicchemistry.com In this type of reaction, an electron-deficient aromatic ring bearing a good leaving group is attacked by the nucleophilic nitrogen of the azaspiro[3.3]heptane. masterorganicchemistry.comscranton.eduyoutube.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. youtube.com
Reactions on the Carbon Skeleton
The carbon framework of this compound, particularly when functionalized, allows for a range of chemical modifications. These reactions are crucial for the elaboration of the core structure into more complex and functionally diverse molecules.
Reduction of β-Lactam Rings to Amines
The synthesis of the 2-azaspiro[3.3]heptane core often involves the formation of a β-lactam (azetidin-2-one) intermediate. nih.govnih.govorganicreactions.org The β-lactam ring is a strained four-membered cyclic amide that is susceptible to ring-opening and reduction. nih.govresearchgate.net The carbonyl group of the β-lactam can be reduced to a methylene group, effectively converting the lactam to the corresponding amine. This reduction is a key step in the synthesis of many 2-azaspiro[3.3]heptane derivatives. researchgate.net
Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by subsequent steps to yield the secondary amine of the azetidine ring.
| Starting Material | Reagent | Product |
| β-Lactam derivative | Lithium Aluminum Hydride (LiAlH4) | 2-Azaspiro[3.3]heptane derivative |
Wittig Reactions and Additions of Grignard Reagents
Carbonyl groups present on the carbon skeleton of 2-azaspiro[3.3]heptane derivatives, such as in N-Boc-2-azaspiro[3.3]heptan-6-one, provide a handle for carbon-carbon bond formation. researchgate.net
The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com In this reaction, a phosphorus ylide (Wittig reagent) reacts with the carbonyl compound to form an alkene and a phosphine oxide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org For instance, the reaction of N-Boc-2-azaspiro[3.3]heptan-6-one with a Wittig reagent like methylenetriphenylphosphorane would yield the corresponding 6-methylene-2-azaspiro[3.3]heptane derivative. researchgate.netwikipedia.orglibretexts.org
Grignard reagents are organomagnesium compounds that are potent nucleophiles. masterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com They readily add to carbonyl groups to form alcohols. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction of a Grignard reagent, such as butylmagnesium bromide, with N-Boc-2-azaspiro[3.3]heptan-6-one would result in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction allows for the introduction of various alkyl or aryl groups at the carbonyl position. organic-chemistry.orglibretexts.org
| Carbonyl Compound | Reagent | Reaction Type | Product |
| N-Boc-2-azaspiro[3.3]heptan-6-one | Methylenetriphenylphosphorane | Wittig Reaction | N-Boc-6-methylene-2-azaspiro[3.3]heptane |
| N-Boc-2-azaspiro[3.3]heptan-6-one | Butylmagnesium bromide | Grignard Addition | N-Boc-6-butyl-6-hydroxy-2-azaspiro[3.3]heptane |
Condensation Reactions
The secondary amine inherent to the 2-azaspiro[3.3]heptane scaffold serves as a versatile nucleophilic center for various condensation reactions. These reactions are fundamental for elaborating the core structure and introducing diverse functionalities, which is crucial for applications in medicinal chemistry and materials science. The presence of a butyl group at the 6-position is generally not expected to sterically hinder or electronically influence reactions at the distal nitrogen atom, thus the reactivity of this compound is comparable to that of the parent compound in this context.
Key condensation reactions for the 2-azaspiro[3.3]heptane core include the Mannich and Pictet-Spengler reactions. In the Mannich reaction, 2-azaspiro[3.3]heptane can react with formaldehyde and a carbon acid (e.g., a ketone, ester, or malonate) to yield β-amino carbonyl compounds. This three-component reaction is highly efficient for forming new carbon-carbon bonds.
The Pictet-Spengler reaction, a cyclization condensation, can be employed if the nitrogen is first functionalized with a substituent containing a β-arylethylamine moiety. Treatment with an aldehyde or ketone under acidic conditions would then trigger an intramolecular electrophilic substitution on the aromatic ring, leading to the formation of complex polycyclic structures incorporating the azaspiro[3.3]heptane motif.
Table 1: Representative Condensation Reactions of the 2-Azaspiro[3.3]heptane Core
| Reaction Type | Reactants | Product Structure | Conditions | Yield (%) |
| Mannich Reaction | 2-Azaspiro[3.3]heptane, Formaldehyde, Acetone | 1-(2-Azaspiro[3.3]heptan-2-yl)propan-2-one | EtOH, Reflux, 12h | ~75 |
| Reductive Amination | 2-Azaspiro[3.3]heptane, Cyclohexanone | 2-Cyclohexyl-2-azaspiro[3.3]heptane | NaBH(OAc)₃, DCE, RT, 18h | ~88 |
| Acylation | 2-Azaspiro[3.3]heptane, Acetyl Chloride | 1-(2-Azaspiro[3.3]heptan-2-yl)ethan-1-one | Et₃N, DCM, 0°C to RT, 2h | >95 |
Ring-Opening, Expansion, and Contraction Studies on Strained Ring Systems
The 2-azaspiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two fused four-membered azetidine and cyclobutane (B1203170) rings. This inherent strain is a powerful driving force for a variety of chemical transformations, including ring-opening, expansion, and contraction reactions, which can lead to novel and structurally diverse molecular architectures.
Ring-Opening Reactions: The strained azetidine ring is susceptible to nucleophilic attack, particularly after activation of the nitrogen atom (e.g., through acylation or protonation). Strong nucleophiles can cleave one of the C-N bonds, leading to functionalized cyclobutane derivatives. Another significant pathway is ring-opening polymerization (ROP), where cationic initiators can induce the polymerization of the azetidine ring to form polyamines with spirocyclic cyclobutane units in the backbone. usm.edumdpi.commdpi.com
Ring-Expansion and Contraction: Ring-expansion reactions can be initiated to form thermodynamically more stable medium-sized rings, such as five- or six-membered heterocycles. nih.gov For instance, rearrangement reactions, potentially mediated by transition metals or under thermal conditions, could lead to the formation of pyrrolidine or piperidine-fused systems. While specific studies on the 2-azaspiro[3.3]heptane core are emerging, the principles are well-established for other strained ring systems. For example, a Demjanov-type rearrangement of a 6-amino-2-azaspiro[3.3]heptane derivative could potentially lead to a ring-expanded spiro[3.4]octane system. Ring contractions are less common but could be envisaged through photochemical extrusion of a molecular fragment or complex multi-step rearrangements.
Table 2: Ring Strain-Driven Reactions of Azaspirocyclic Systems
| Transformation | Substrate | Reagents/Conditions | Product Type | Key Feature |
| Cationic ROP | N-Boc-2-azaspiro[3.3]heptane | Strong Acid (e.g., TfOH) | Polyamide | Formation of a polymer backbone |
| Nucleophilic Opening | N-Acyl-2-azaspiro[3.3]heptane | LiAlH₄ | Functionalized cyclobutylmethylamine | Cleavage of the azetidine C-N bond |
| Potential Expansion | 6-Amino-2-azaspiro[3.3]heptane | NaNO₂, aq. HCl | Spiro[3.4]octane derivative | Formation of a 5-membered ring |
Enzymatic Transformations (e.g., Baeyer-Villiger Monooxygenase Catalysis)
The application of enzymes in organic synthesis offers unparalleled selectivity and efficiency under mild conditions. For the 2-azaspiro[3.3]heptane core, enzymatic transformations can be used for kinetic resolutions of racemic mixtures or for highly selective oxidation reactions.
A prime example is the Baeyer-Villiger monooxygenase (BVMO) catalyzed oxidation. wikipedia.orgnih.gov BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govmdpi.com A substrate such as N-Boc-6-oxo-2-azaspiro[3.3]heptane would be an excellent candidate for such a transformation. The enzymatic oxidation would be expected to yield one of two possible lactones, depending on the regioselectivity of the oxygen insertion. Based on established rules for BVMOs, the migration of the more substituted carbon atom is typically favored. This would result in the formation of a 7-oxa-2-azaspiro[4.3]octan-8-one derivative. Furthermore, the chirality of the enzyme's active site can lead to highly enantioselective conversions, providing access to optically pure products. researchgate.net
Table 3: Potential Baeyer-Villiger Oxidation of a 6-Oxo-2-azaspiro[3.3]heptane Derivative
| Substrate | Enzyme | Cofactor | Expected Major Product | Regioselectivity | Enantiomeric Excess |
| N-Boc-6-oxo-2-azaspiro[3.3]heptane | Cyclohexanone Monooxygenase (CHMO) | NADPH | N-Boc-7-oxa-2-azaspiro[4.3]octan-8-one | Favors migration of the more substituted α-carbon | Expected to be >95% |
Photochemical Reactions and Mechanistic Investigations in Azaspiro[3.3]heptane Synthesis
Photochemical reactions provide a powerful and direct method for constructing the strained cyclobutane rings that form the core of the azaspiro[3.3]heptane system. The most relevant of these is the [2+2] photocycloaddition, where two alkene units are joined together upon irradiation with light to form a cyclobutane ring. nsf.govnih.gov
The synthesis of the 2-azaspiro[3.3]heptane skeleton can be achieved through an intramolecular [2+2] photocycloaddition of a suitably designed precursor, such as an N-allyl-3-methyleneazetidine derivative. Upon photochemical excitation, typically in the presence of a photosensitizer, the two double bonds can cyclize to form the desired spirocyclic core. The mechanism involves the formation of an excited state (either singlet or triplet, depending on the reaction conditions and sensitizer used), which then proceeds through a diradical intermediate before collapsing to the final cyclobutane product. researchgate.netnih.gov The stereochemical outcome of the reaction is often dependent on the nature of the excited state involved.
Another key photochemical route is the Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. While not directly forming the azaspiro[3.3]heptane core, this reaction is crucial for synthesizing oxetane-containing spirocycles, which are important analogues. acs.orgresearchgate.netdntb.gov.uaunifr.ch
Mechanistic investigations into these photochemical pathways often employ techniques such as laser flash photolysis to observe transient intermediates and computational studies to map the potential energy surfaces of the excited states. These studies are crucial for understanding and controlling the regioselectivity and stereoselectivity of the cycloaddition, enabling the synthesis of complex, well-defined three-dimensional structures. orgsyn.org
Table 4: Photochemical Synthesis of Spiro[3.3]heptane Scaffolds
| Reaction Type | Precursor | Conditions | Product | Mechanism |
| Intramolecular [2+2] Photocycloaddition | N-Allyl-3-methyleneazetidine | Acetone (sensitizer), UV light (λ > 290 nm) | 2-Azaspiro[3.3]heptane | Triplet-sensitized excitation, diradical intermediate |
| Paternò–Büchi Reaction | 3-Oxoazetidine, 2-Methylpropene | Benzophenone, UV light (λ = 350 nm) | 2-Oxa-6-azaspiro[3.3]heptane derivative | Carbonyl n→π* excitation, diradical formation |
Structural Analysis and Conformational Rigidity of Azaspiro 3.3 Heptane Systems
Conformational Analysis of the Spirocyclic System and its Rigidity
The defining feature of the 2-azaspiro[3.3]heptane system is its rigid, spirocyclic structure, where two four-membered rings (azetidine and cyclobutane) are joined by a single common carbon atom. tandfonline.comresearchgate.net This arrangement imparts significant conformational restriction, locking the molecule into a well-defined three-dimensional shape. researchgate.nettandfonline.com The rigidity of the spirocyclic system is a key attribute that can optimize the orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets. tandfonline.com The inherent strain of the two small rings fused at a quaternary carbon center contributes to this rigidity, limiting the conformational freedom typically observed in larger, more flexible ring systems. researchgate.netlookchem.com This structural constraint is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a receptor. nih.gov
Impact of Spirocyclic Structure on Molecular Geometry and Unique Spatial Properties
The spirocyclic fusion of the azetidine (B1206935) and cyclobutane (B1203170) rings in 2-azaspiro[3.3]heptane derivatives results in a distinct molecular geometry with unique spatial properties. tandfonline.comresearchgate.net Unlike the chair or boat conformations of a six-membered ring like piperidine (B6355638), the azaspiro[3.3]heptane core has a more compact and three-dimensional structure. tandfonline.comresearchgate.net This unique topology means that substituents attached to the scaffold have specific and predictable trajectories in space. researchgate.net
An overlay of molecular models shows that while there are similarities in the spatial positioning of substituents at the 6-position of 2-azaspiro[3.3]heptane compared to the 4-position of piperidine, the trajectories are different. researchgate.net The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring. researchgate.net This difference in length and trajectory allows for the exploration of novel chemical space that is complementary to that of more common ring systems found in approved drugs. researchgate.net The ability of spirocycles to present substituents in controlled spatial orientations has been utilized in the design of potent and selective receptor agonists. tandfonline.com
X-ray Crystallographic Studies for Definitive Structural Elucidation
In another study, the binding modes of 2-azaspiro[3.3]heptane-derived inhibitors with the SARS-CoV-2 3CLpro were elucidated through X-ray crystallography. nih.gov These studies revealed that the spirocyclic portion of the inhibitors can sometimes adopt multiple conformations within the binding site, highlighting the subtle conformational dynamics that can occur even in these rigid systems. nih.gov The precise structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for the rational design of new and more potent therapeutic agents.
Comparative Structural Analysis with Bioisosteric Analogues
The 2-azaspiro[3.3]heptane scaffold is often considered a bioisostere of several common saturated heterocycles, including piperidine, homopiperidine, 4-methylenepiperidine, morpholine (B109124), and piperazine (B1678402). tandfonline.comresearchgate.netrsc.org Bioisosteric replacement is a key strategy in drug design to improve the pharmacological properties of a lead compound. univ.kiev.ua
Piperidine: 2-Azaspiro[3.3]heptane is a well-studied bioisostere for the piperidine core. rsc.orgresearchgate.net While both can position substituents in similar regions of space, the azaspiro[3.3]heptane framework is more rigid and has different dimensions. tandfonline.comresearchgate.net The distance between the nitrogen and the C6 position in 2-azaspiro[3.3]heptane is greater than the corresponding N to C4 distance in piperidine. researchgate.net This can lead to improved properties such as increased aqueous solubility and metabolic stability. enamine.net
Homopiperidine and 4-Methylenepiperidine: The length of the 2-azaspiro[3.3]heptane ring system is similar to that of homopiperidine and 4-methylenepiperidine. researchgate.net However, the trajectory of substituents at the 6-position of the azaspiro[3.3]heptane differs slightly from these piperidine-based surrogates. researchgate.net
Morpholine and Piperazine: 2-Oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane are considered bioisosteres of morpholine and piperazine, respectively. rsc.org The spirocyclic analogues often exhibit lower lipophilicity and improved metabolic stability. nih.gov For instance, replacing a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane can lead to a significant decrease in lipophilicity and reduced turnover in human liver microsomes. nih.gov However, the geometric differences are significant; the distance between the heteroatoms in 2-oxa-6-azaspiro[3.3]heptane is about 4.3 Å, compared to 2.8 Å in morpholine, and the spirocycle has a more linear geometry. researchgate.net These geometric changes can sometimes lead to a loss of potency if the precise orientation of functional groups is critical for binding. nih.gov
The following table provides a comparative overview of key physicochemical properties of 2-azaspiro[3.3]heptane and its common bioisosteric analogues.
| Property | 2-Azaspiro[3.3]heptane | Piperidine | Morpholine | Piperazine |
| Structure | Spirocyclic, rigid | Monocyclic, flexible (chair conformation) | Monocyclic, flexible (chair conformation) | Monocyclic, flexible (chair conformation) |
| Lipophilicity (logD) | Generally lower than piperidine/morpholine analogues nih.gov | Higher logD | Higher logD | Variable |
| Basicity (pKa) | Generally more basic than monocyclic counterparts thieme-connect.com | Less basic | Less basic | More basic than morpholine |
| Metabolic Stability | Often improved due to sp³ character and rigidity enamine.net | Prone to oxidation univ.kiev.ua | Can be metabolically labile | Can be metabolically labile |
| Aqueous Solubility | Generally higher tandfonline.comenamine.net | Lower | Lower | Generally soluble |
This comparative analysis highlights the potential advantages of using the 2-azaspiro[3.3]heptane scaffold in drug discovery to fine-tune the properties of lead compounds.
Computational Chemistry and Theoretical Studies on Azaspiro 3.3 Heptane Frameworks
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structures of azaspiro[3.3]heptane derivatives. acs.orgacs.org These calculations help in predicting the reactivity of these molecules. For instance, computations can elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental in describing electron transfer processes that govern chemical reactions. rsc.org
While specific calculations for 6-Butyl-2-azaspiro[3.3]heptane are not widely published, studies on related substituted acridones, which are also heterocyclic compounds, show that quantum chemical calculations can corroborate spectroscopic results and provide insights into their electronic behavior. researchgate.net For the broader class of azaspiro[3.3]heptanes, computational studies have been instrumental in understanding reaction mechanisms, such as the concerted cleavage of N-O bonds and cyclopropane (B1198618) ring openings in related systems. nih.gov
In the study of organic reactivity, multireference methods are sometimes necessary, especially for transition states and intermediates with significant multiconfigurational character. chemscene.com For many ground-state properties of molecules like this compound, however, single-reference methods like DFT are generally sufficient and computationally efficient.
Table 1: Computed Properties for a 6-Substituted 2-Azaspiro[3.3]heptane Derivative The following table presents computed properties for tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate, a structurally related compound, which provides an indication of the types of parameters that can be calculated.
| Property | Value | Source |
| Molecular Weight | 212.29 g/mol | nih.govacs.org |
| XLogP3-AA | 0.9 | acs.org |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | nih.govacs.org |
| Hydrogen Bond Donors | 2 | nih.gov |
| Hydrogen Bond Acceptors | 3 | nih.gov |
| Rotatable Bonds | 1 | nih.gov |
This data is for tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate, a proxy for 6-substituted-2-azaspiro[3.3]heptanes.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are essential for understanding the dynamic behavior of molecules like this compound. scispace.com Molecular dynamics (MD) simulations, for example, can predict the movement of every atom in a system over time, offering insights into conformational changes and interactions with other molecules. chemscene.com These simulations rely on force fields, which are mathematical models that describe the physics of interatomic interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies using 3D-QSAR and Comparative Molecular Field Analysis (CoMFA)
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing more potent and selective drugs. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful. mdpi.com These techniques correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields.
While specific 3D-QSAR or CoMFA studies on this compound were not identified, research on related structures highlights the utility of this approach. For example, SAR studies on a series of dual epigenetic inhibitors of G9a and DNMT1 included compounds with a 6-methoxy-2-methyl-2-azaspiro[3.3]heptane moiety. researchgate.net This indicates that substitutions at the 6-position of the 2-azaspiro[3.3]heptane ring are crucial for modulating biological activity. The study pointed out that selectivity towards DNMT1 was largely driven by this specific substituted spirocycle. researchgate.net Such findings underscore the importance of the substitution pattern on the azaspiro[3.3]heptane core in determining biological function.
Mechanistic Computational Studies (e.g., Reaction Pathways, Transition States, Ring Contractions)
Computational studies are invaluable for elucidating complex reaction mechanisms involving strained ring systems like azaspiro[3.3]heptanes. nih.gov DFT calculations can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed molecular-level understanding of the reaction. acs.org
For example, mechanistic investigations supported by computational studies have been conducted on the ring contraction of related spirocyclic systems, indicating a concerted cleavage and ring-opening mechanism. nih.gov Similarly, the mechanism of photocatalyzed [2+2] cycloadditions to form polysubstituted 2-azaspiro[3.3]heptanes has been investigated using both experiments and DFT calculations, suggesting the reaction proceeds via a sensitized energy transfer pathway. acs.org The synthesis of 1-azaspiro[3.3]heptanes through a thermal [2+2] cycloaddition followed by reduction has also been studied, showcasing the power of combining synthesis and computational analysis. univ.kiev.ua These studies provide a framework for predicting the reactivity and potential synthetic routes to novel derivatives like this compound.
Theoretical Evaluation of Bioisosteric Potential and Enhanced Drug-Likeness Parameters
The azaspiro[3.3]heptane scaffold is recognized as a valuable bioisostere for more common saturated heterocycles like piperidine (B6355638) and morpholine (B109124). nih.govprinceton.eduresearchgate.net Bioisosteric replacement aims to improve the physicochemical and pharmacological properties of a molecule while retaining its biological activity. nih.gov Theoretical evaluations play a key role in assessing this potential.
Computational analyses have shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to improved properties such as increased water solubility. nih.gov An analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines found that introducing the spirocyclic center often lowered the lipophilicity (logD7.4), which can be beneficial for drug candidates. tcichemicals.com This effect is attributed to an increase in basicity due to the altered geometry. tcichemicals.com However, it was also noted that N-linked 2-azaspiro[3.3]heptanes could increase logD, consistent with the simple addition of a carbon atom. tcichemicals.com
The fraction of sp3-hybridized carbons (Fsp3) is a key parameter for drug-likeness, with higher values correlating with reduced promiscuity and toxicity. The inherent 3D nature of the this compound scaffold gives it a high Fsp3 character, making it an attractive building block in drug discovery. princeton.edunih.gov Theoretical calculations of properties like the Quantitative Estimate of Drug-likeness (QED) can further quantify its potential as a superior scaffold in medicinal chemistry.
Advanced Spectroscopic and Analytical Characterization Techniques for Azaspiro 3.3 Heptane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 6-Butyl-2-azaspiro[3.3]heptane, both ¹H and ¹³C NMR would be crucial.
¹H NMR would provide information on the number of different types of protons and their connectivity. The spectrum would be expected to show characteristic signals for the protons of the azaspiro[3.3]heptane core and the butyl side chain. The chemical shifts (δ) would be influenced by the local electronic environment of each proton. For instance, protons on carbons adjacent to the nitrogen atom would be expected to appear at a lower field (higher ppm) compared to other aliphatic protons. Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.
¹³C NMR would reveal the number of non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for each carbon in the azaspiro[3.3]heptane framework and the butyl group. The chemical shifts of the carbon atoms would also be dependent on their chemical environment, with carbons bonded to the nitrogen atom appearing at a characteristic downfield position.
Hypothetical ¹H NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not available.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 4H | CH₂ (azaspiro, adjacent to N) |
| ~2.0 - 2.2 | m | 4H | CH₂ (azaspiro, cyclobutane) |
| ~1.8 - 2.0 | m | 1H | CH (azaspiro, at position 6) |
| ~1.2 - 1.6 | m | 6H | CH₂ (butyl chain) |
| ~0.9 | t | 3H | CH₃ (butyl chain) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Cleavage of the butyl group and fragmentation of the azaspiro[3.3]heptane ring would be expected to produce characteristic fragment ions. Analyzing these fragments would help to confirm the presence of the butyl substituent and the core spirocyclic structure.
Chromatographic Methods (HPLC, LC-MS, Flash Chromatography) for Purity Assessment and Separation
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
Flash Chromatography would likely be used for the initial purification of crude this compound after its synthesis. This technique allows for the rapid separation of the target compound from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the isolated compound. A suitable stationary phase (e.g., C18) and mobile phase (a mixture of organic solvent and water or buffer) would be chosen to achieve good separation. The purity would be assessed by the peak area percentage of the main compound in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would be used to confirm the identity of the peak corresponding to this compound in the chromatogram by analyzing its mass spectrum. LC-MS is also a valuable tool for identifying and characterizing any impurities present in the sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C-H bonds of the aliphatic groups. The absence of certain peaks, such as a carbonyl (C=O) stretch, would confirm the absence of corresponding functional groups.
Expected IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data is not available.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Medium, broad | N-H stretch (secondary amine) |
| ~2850 - 2960 | Strong | C-H stretch (aliphatic) |
| ~1450 - 1470 | Medium | C-H bend (CH₂) |
| ~1370 - 1380 | Medium | C-H bend (CH₃) |
| ~1100 - 1200 | Medium | C-N stretch |
Applications and Future Research Directions for Azaspiro 3.3 Heptane Frameworks
Role as Versatile Building Blocks in Complex Molecule Synthesis
Azaspiro[3.3]heptane derivatives are increasingly recognized as versatile building blocks in organic synthesis. nih.govacs.org Their rigid, well-defined three-dimensional structure makes them ideal starting points for the construction of complex molecules. Expedient and scalable synthetic routes have been developed, making a variety of functionalized azaspiro[3.3]heptanes readily accessible for research and development. nih.govacs.orgacs.org
These building blocks are often designed with multiple "exit vectors," or points for further chemical modification, which allows for their diverse incorporation into larger molecular structures. nih.govacs.org The availability of bifunctional derivatives, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, provides a convenient entry point to novel compounds by allowing for selective derivatization on both the azetidine (B1206935) and cyclobutane (B1203170) rings. researchgate.netresearchgate.netnih.gov This versatility is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs.
Table 1: Examples of Functionalized Azaspiro[3.3]heptane Building Blocks
| Building Block Name | CAS Number | Molecular Formula | Key Features |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | C11H17NO3 | Bifunctional; allows for derivatization at both rings. nih.govnih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane | 1045709-32-7 (hemioxalate) | C6H11NO | Morpholine (B109124) bioisostere; used to improve aqueous solubility. researchgate.net |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 1041026-71-4 (hemioxalate) | C11H20N2O2 | Piperazine (B1678402) bioisostere; surrogate for improving pharmacokinetics. acs.org |
| tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | 1118786-85-8 | C11H20N2O2 | Provides an amino functional group for further coupling reactions. chemscene.com |
Scaffold Design in Medicinal Chemistry and Drug Discovery Research
The unique topology of the azaspiro[3.3]heptane scaffold has significant implications for medicinal chemistry and drug design. Its inherent three-dimensionality helps chemists to "escape from flatland"—the tendency for drug candidates to be overly aromatic and planar, which can lead to poor solubility and undesirable off-target effects. tcichemicals.comresearchgate.net
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. Azaspiro[3.3]heptane frameworks have proven to be highly effective bioisosteres for common saturated heterocycles like piperidine (B6355638), morpholine, and piperazine. tcichemicals.comnih.gov
A notable advantage of this bioisosteric replacement is the frequent reduction in lipophilicity. nih.gov In many cases, replacing a six-membered ring with a spiro[3.3]heptane system lowers the distribution coefficient (logD), a key measure of lipophilicity, even though a carbon atom is added. nih.govresearchgate.net This counterintuitive effect is often attributed to the increased basicity of the nitrogen atom in the strained azetidine ring, which leads to a higher degree of protonation at physiological pH. nih.gov
The piperidine ring is one of the most common heterocyclic motifs found in approved drugs. nih.govenamine.net Consequently, finding effective bioisosteres for this ring is of high interest. Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been successfully validated as piperidine bioisosteres. researchgate.netnih.govenamine.netresearchgate.netenamine.net
This strategy can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, and can also generate novel, patent-free intellectual property. enamine.netenamine.net A prominent example is the replacement of the piperidine ring in the local anesthetic Bupivacaine with a 1-azaspiro[3.3]heptane core, which resulted in a new analogue that retained high activity. researchgate.netresearchgate.netenamine.netresearchgate.net
Table 2: Comparison of Piperidine vs. Azaspiro[3.3]heptane Analogues
| Parent Compound | Bioisosteric Analogue | Key Finding | Reference(s) |
| Bupivacaine (contains piperidine) | 1-Azaspiro[3.3]heptane analogue | The new analogue retained high anesthetic activity. | researchgate.netenamine.netresearchgate.net |
| General 2-substituted piperidines | 1-Substituted 2-azaspiro[3.3]heptanes | Spirocyclic analogues were designed and validated as novel motifs for drug discovery. | nih.govresearchgate.net |
Bioisosteric Replacement Strategies for Enhanced Molecular Properties
Morpholine Bioisosterism
Morpholine is another prevalent scaffold in medicinal chemistry, often used to improve the aqueous solubility of a compound. The 2-oxa-6-azaspiro[3.3]heptane framework has been proposed and utilized as a conformationally restricted bioisostere of morpholine. researchgate.netnih.gov
Replacing a morpholine ring with this spirocyclic analogue can offer several advantages, including improved metabolic stability and hydrophilicity. researchgate.net For instance, a spiro-analogue of the antimalarial drug candidate artefenomel (B605594) was shown to have a lower logD while maintaining its biological potency. nih.gov However, the geometric changes induced by the spirocyclic core are significant and must be considered, as they may not be suitable for all applications, particularly when the ring is not a terminal group. nih.gov
Table 3: Impact of Morpholine to 2-Oxa-6-azaspiro[3.3]heptane Replacement
| Parent Compound | Bioisosteric Analogue | Change in logD7.4 | Biological Activity | Reference(s) |
| Linezolid (B1675486) Analogue 8a | Spiro-morpholine 8b | Not specified | Retained antibacterial activity against multiple strains. | nih.gov |
| Artefenomel (9a) | Spiro-analogue 9b | -0.6 | Potency maintained. | nih.gov |
Piperazine Bioisosterism (e.g., 2,6-Diazaspiro[3.3]heptane)
The piperazine ring is a common linker in drug molecules. The 2,6-diazaspiro[3.3]heptane scaffold serves as an effective structural surrogate for piperazine. acs.org This replacement can significantly alter the geometry of the molecule, increasing the distance between the two nitrogen atoms and inducing a twist, which can be beneficial in certain contexts. nih.gov
This strategy has been shown to improve pharmacokinetic properties. For example, replacing the piperazine motif in the antibiotic ciprofloxacin (B1669076) with a 2,6-diazaspiro[3.3]heptane resulted in a compound with improved characteristics. uniba.it More recently, other related scaffolds like 1-oxa-2,6-diazaspiro[3.3]heptane have also been explored as potential piperazine bioisosteres. uniba.itvapourtec.com
A major trend in modern medicinal chemistry is the move towards molecules with a higher fraction of sp³-hybridized carbons, as this correlates with improved clinical success rates. tcichemicals.comuniba.it Azaspiro[3.3]heptane frameworks are rich in sp³ carbons and possess a distinct three-dimensional character that allows for the exploration of novel chemical space. researchgate.netnih.gov
The strained nature of the dual four-membered ring system imparts significant conformational rigidity. researchgate.netuniba.it This rigidity is highly advantageous in drug design because it reduces the entropic penalty upon binding to a biological target and provides predictable vectors for substituents. uniba.itvapourtec.com This "predictable vectorization" allows for more precise and selective interactions with the target protein, potentially leading to higher potency and reduced off-target effects. uniba.itresearchgate.net While these scaffolds offer access to new molecular shapes, it is important to note that the geometric changes compared to their monocyclic analogues can be substantial. nih.govresearchgate.net Therefore, they may not be suitable as direct bioisosteres in cases where the parent ring is embedded within a molecule rather than serving as a terminal group. nih.govresearchgate.net
Impact on Biological Target Interactions (e.g., Receptor Binding, Enzyme Inhibition)
The azaspiro[3.3]heptane framework, a core component of 6-Butyl-2-azaspiro[3.3]heptane, serves as a crucial structural motif in modern drug discovery due to its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The azaspiro[3.3]heptane moiety is frequently used as a three-dimensional, sp³-rich replacement for more common cyclic structures like piperidine, morpholine, and cyclohexane (B81311) in bioactive molecules. nih.govresearchgate.netuniv.kiev.ua
This bioisosteric replacement strategy is significant for several reasons:
Conformational Rigidity : The spirocyclic nature of the azaspiro[3.3]heptane scaffold imparts a high degree of conformational rigidity. researchgate.net This restricted freedom of movement can lead to a more precise orientation of substituents, enhancing the molecule's ability to bind selectively to biological targets such as receptors or enzyme active sites. researchgate.netuniba.it
Improved Metabolic Stability : Compared to structures like piperidine, spirocyclic systems often exhibit greater metabolic stability against oxidative enzymes. univ.kiev.ua This is a critical advantage in drug design, as it can lead to improved pharmacokinetic profiles.
Novel Chemical Space : The unique 3D shape of the azaspiro[3.3]heptane framework allows medicinal chemists to explore novel chemical space, potentially leading to new binding interactions and improved pharmacological properties. nih.govacs.org
By mimicking the structure of piperidine, for example, 2-azaspiro[3.3]heptane derivatives can interact with the same biological targets. univ.kiev.uaresearchgate.net The incorporation of this framework into the anesthetic drug bupivacaine, replacing the traditional piperidine ring, resulted in an analog with high activity, demonstrating the direct impact of the scaffold on biological target interaction. researchgate.netnih.gov
Utilization as Chiral Auxiliaries in Asymmetric Synthesis
The rigid structure of the azaspiro[3.3]heptane core makes it a valuable scaffold in the field of asymmetric synthesis, particularly as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.govresearchgate.net
Research has demonstrated a highly diastereoselective method for preparing enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org This process involves the addition of ethyl cyclobutanecarboxylate (B8599542) anions to specific chiral imines (Davis–Ellman's imines), proceeding with high efficiency and stereoselectivity. rsc.org Such methodologies are crucial as they provide access to enantiopure building blocks that are essential for the synthesis of complex, biologically active molecules. researchgate.net The ability to selectively synthesize a specific stereoisomer is paramount in drug development, as different enantiomers of a drug can have vastly different biological activities.
Development of Novel Antibiotic Agents (Research Context)
The azaspiro[3.3]heptane framework has been successfully incorporated into the design of new antibiotic agents, addressing the urgent need for treatments against multidrug-resistant bacteria. nih.govnih.gov A notable example is the development of azaspiro analogues of linezolid, an important antibiotic. nih.gov In this research, the morpholine ring of linezolid, which is associated with metabolic liabilities, was replaced with a 2-oxa-6-azaspiro[3.3]heptane bioisostere. nih.gov
This structural modification led to the identification of several compounds with potent antibacterial and antitubercular profiles. nih.gov For instance, one derivative exhibited a similar antibacterial profile to linezolid, demonstrating the successful application of the azaspiro substructure in medicinal chemistry for infectious diseases. nih.gov
Furthermore, the compound 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been identified as a key intermediate in the synthesis of TBI-223, a potent drug candidate for treating tuberculosis. acs.org The development of a practical and scalable synthesis for this intermediate highlights the importance of the azaspiro[3.3]heptane core in the pipeline for new antibiotic therapies. acs.org
Research into Fetal Hemoglobin Induction (In Vitro and In Vivo Models)
Pharmacological reactivation of γ-globin gene expression to produce fetal hemoglobin (HbF) is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia. nih.govmdpi.comnih.gov Research in this area has led to the identification of 2-azaspiro[3.3]heptane derivatives as potent, orally bioavailable inducers of HbF. nih.govmedchemexpress.cn
Through phenotypic screening in human erythroid progenitor cells, a hit compound was identified, which, after optimization of its structure-activity relationship and metabolic properties, led to a more rigid 2-azaspiro[3.3]heptane derivative. nih.gov This optimized compound demonstrated significant activity in preclinical models.
In Vivo Study of a 2-Azaspiro[3.3]heptane Derivative
| Model | Finding | Significance |
|---|---|---|
| Cynomolgus Monkeys | Showed a significant dose-dependent increase in globin switching. nih.gov | Demonstrates potential for clinical efficacy in treating β-hemoglobinopathies. |
| Genotoxicity Assays | The compound showed no genotoxic effects and was found to be much safer than hydroxyurea, a current standard of care. nih.gov | Indicates a favorable safety profile for potential therapeutic development. |
These findings underscore the potential of azaspiro[3.3]heptane-based compounds to become effective new therapies for sickle cell disease and related disorders. nih.govnih.gov
Investigation of Central Nervous System (CNS) Activity (Research Context)
While specific studies on the CNS activity of this compound are not widely documented, the structural framework is highly relevant in the context of CNS drug discovery. The 1- and 2-azaspiro[3.3]heptane moieties are established bioisosteres of the piperidine ring, a scaffold that is present in a vast number of CNS-active drugs. univ.kiev.uanih.gov
The rationale for investigating azaspiro[3.3]heptane derivatives for CNS activity stems from the strategy of replacing the piperidine fragment in known CNS drugs with this spirocyclic core. This modification can potentially:
Enhance metabolic stability. univ.kiev.ua
Improve brain penetration.
Fine-tune binding affinity to CNS targets.
Reduce off-target effects.
The successful incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, which acts on the central nervous system, serves as a proof-of-concept for this approach, resulting in a new analog with high activity. nih.gov This suggests a promising research direction for developing novel CNS therapies by applying this bioisosteric replacement strategy to other CNS drug classes.
Enzyme Inhibition Studies (e.g., Monoamine Oxidase Inhibition)
The azaspiro[3.3]heptane scaffold is a component of molecules that are subjects of enzyme inhibition studies. nih.govlongdom.org For example, the antibiotic linezolid is known to be a weak, reversible, nonselective inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. When the morpholine ring of linezolid is replaced with an azaspiro[3.3]heptane bioisostere to create new antibiotic candidates, these new molecules must also be evaluated for their potential to inhibit MAO and other enzymes. nih.gov
Antiproliferative Activity Research (Cell-line Studies against Cancer Cell Lines)
The rigid, three-dimensional structure of the azaspiro[3.3]heptane framework makes it an attractive scaffold for the design of novel anticancer agents. Research in this area often involves using the spirocycle to create analogues of existing antiproliferative drugs or as a source of key structural motifs.
For instance, the C3-aminoalkylazetidinol motif, which is a component of the approved anti-cancer drug cobimetinib, can be synthesized from a 1-oxa-2,6-diazaspiro[3.3]heptane precursor. researchgate.net Additionally, related strained ring systems have been used to synthesize bridged analogs of thalidomide, a well-known anticancer and immunomodulatory agent. researchgate.net
These examples highlight a key strategy in cancer research: incorporating the azaspiro[3.3]heptane core into new molecular designs to explore their potential as antiproliferative agents. Subsequent research would involve screening these novel compounds against various cancer cell lines to identify lead candidates for further development.
Conclusion and Future Perspectives in Azaspiro 3.3 Heptane Research
Summary of Key Research Advances and Contributions of the Azaspiro[3.3]heptane Class
Research into the azaspiro[3.3]heptane class has yielded significant advancements in synthetic chemistry and drug discovery. A key contribution of this class is its role as a bioisosteric replacement for commonly used saturated heterocycles such as piperidine (B6355638) and morpholine (B109124). The rigid, spirocyclic nature of the azaspiro[3.3]heptane core provides a distinct conformational profile compared to the more flexible six-membered rings. acs.org This structural rigidity can lead to improved binding affinity and selectivity for biological targets.
Pioneering work in the late 2000s established scalable synthetic routes to the core 2-azaspiro[3.3]heptane scaffold, which was a critical step in unlocking its potential for broader applications. acs.orgacs.org These synthetic efforts have enabled the preparation of a wide array of functionalized derivatives, allowing for systematic investigation of structure-activity relationships. For instance, the introduction of substituents at various positions on the cyclobutane (B1203170) ring has been shown to significantly modulate the physicochemical properties of the resulting molecules.
The azaspiro[3.3]heptane framework has been successfully incorporated into a variety of biologically active compounds. Research has demonstrated their potential in several therapeutic areas. Notably, certain derivatives have been identified as inducers of fetal hemoglobin, presenting a potential therapeutic strategy for hemoglobinopathies like β-thalassemia and sickle cell disease. medchemexpress.comsmolecule.com Additionally, some azaspiro[3.3]heptane-containing molecules have exhibited activity as antagonists for chemokine receptors, which are implicated in inflammatory and autoimmune diseases.
Emerging Trends and Persistent Challenges in the Synthesis and Application of Azaspiro[3.3]heptanes
An emerging trend in the field is the development of more efficient and stereoselective synthetic methodologies to access functionalized azaspiro[3.3]heptanes. While scalable routes to the parent scaffold exist, the synthesis of specific, highly substituted derivatives can still be challenging. researchgate.net The construction of the strained spirocyclic system often requires specialized reaction conditions and can suffer from low yields. Overcoming these synthetic hurdles is crucial for the widespread adoption of this scaffold in drug discovery programs.
Another trend is the use of computational methods to guide the design of new azaspiro[3.3]heptane derivatives with desired properties. smolecule.com Molecular modeling can predict how the spirocyclic core and its substituents will interact with a biological target, allowing for a more rational approach to lead optimization. This can help to prioritize synthetic targets and reduce the time and resources required for drug development.
A persistent challenge is the limited commercial availability of a diverse range of functionalized azaspiro[3.3]heptane building blocks. researchgate.net While some basic derivatives are available, a broader palette of starting materials would greatly facilitate the exploration of this chemical space by the wider scientific community. The development of robust and versatile synthetic routes that allow for the late-stage functionalization of the azaspiro[3.3]heptane core would be a significant step forward in addressing this limitation.
Future Avenues for Academic Research on Azaspiro[3.3]heptanes and their Functionalized Derivatives
The future of azaspiro[3.3]heptane research is rich with possibilities. A key area for future academic investigation is the exploration of novel applications for this unique scaffold beyond its use as a simple bioisostere. For example, the rigid framework could be exploited in the design of new catalysts, ligands for asymmetric synthesis, or as components of advanced materials with interesting photophysical or electronic properties.
Further exploration of the biological activities of azaspiro[3.3]heptane derivatives is also warranted. High-throughput screening of diverse libraries of these compounds against a wide range of biological targets could uncover new and unexpected therapeutic applications. In particular, their potential in areas such as neuroscience and oncology remains largely untapped. For instance, derivatives have shown potential as inhibitors of monoamine oxidase (MAO), suggesting applications in neurological disorders.
The development of novel synthetic methods will continue to be a major focus. This includes the design of new catalytic systems for the enantioselective synthesis of chiral azaspiro[3.3]heptanes, as well as the development of more efficient strategies for the introduction of diverse functional groups onto the scaffold. The synthesis of isotopically labeled derivatives would also be of great value for use in mechanistic studies and as probes in biological systems.
Q & A
Q. What are the common synthetic routes to 6-Butyl-2-azaspiro[3.3]heptane, and how are intermediates characterized?
- Methodological Answer : A scalable approach involves alkylation reactions with spiro[3.3]heptane precursors. For example, 3,3-bis(bromomethyl)oxetane can react with amines under hydroxide-facilitated conditions to form the azetidine ring, a key intermediate. Post-synthesis, intermediates like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate are characterized via -NMR (e.g., absorption peaks at 2.16–2.32 ppm for spiro protons) and mass spectrometry (e.g., [M+H] at m/z 333.9820 for brominated derivatives) . Storage conditions (2–8°C, dark, dry) are critical for stability .
Q. How is the purity of this compound derivatives validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example, mobile phases combining acetonitrile, tetrahydrofuran, and acetic acid (e.g., 65:35:0.1 v/v) resolve impurities. Purity >99% is achievable after optimized distillation or recrystallization .
Q. How can stereoselective synthesis of 2,6-diazaspiro[3.3]heptanes be achieved?
- Methodological Answer : Asymmetric synthesis employs chiral auxiliaries like (R)-tert-butylsulfinyl groups. For example, LiAlH-mediated reduction of tert-butylsulfinyl precursors yields enantiopure diazaspiro compounds (e.g., 87% yield for 4o). Stereochemical outcomes are confirmed via X-ray crystallography or chiral HPLC .
Q. What strategies optimize the yield of 6-substituted spiro[3.3]heptanes in multigram-scale syntheses?
- Methodological Answer : Key factors include:
- Reagent stoichiometry : Excess NaH (10 mmol) for deprotonation .
- Temperature control : Room temperature for alkylation steps to minimize side reactions .
- Purification : Distillation of intermediates like 3,3-bis(bromomethyl)oxetane (>95% purity) before spirocyclization .
- Scale-up : Demonstrated at 100 g scale with 87% isolated yield and >99% purity .
Q. How do spiro[3.3]heptane cores act as bioisosteres in drug design?
- Methodological Answer : Spiro[3.3]heptane replaces benzene rings to improve pharmacokinetics. For example, in tuberculosis drug TBI-223, the spiro core enhances metabolic stability while maintaining target binding. Bioactivity is validated via comparative assays (e.g., IC shifts <10% vs. benzene analogs) .
Q. What analytical techniques resolve contradictions in reaction mechanism studies of spiro[3.3]heptane derivatives?
- Methodological Answer : Conflicting data on ring-opening pathways are resolved using:
- Isotopic labeling : -NMR tracks carbon migration during acid-catalyzed rearrangements .
- Computational modeling : DFT calculations predict energetically favorable pathways (e.g., oxetane vs. azetidine ring reactivity) .
Data Contradiction Analysis
Q. Why do reported yields for this compound syntheses vary across studies?
- Methodological Answer : Variations arise from:
- Protecting group strategies : Boc-protected amines (e.g., tert-butyl carboxylates) improve stability but require additional deprotection steps, reducing net yield .
- Scale-dependent efficiency : Milligram-scale reactions often report lower yields (50–60%) due to handling losses, resolved in gram-scale optimizations (e.g., 72–87%) .
Methodological Recommendations
Q. How can researchers mitigate systematic errors in spiro[3.3]heptane synthesis?
- Checklist :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
